Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate

Description

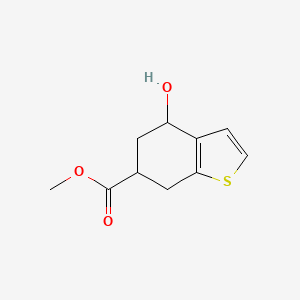

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core fused with a carboxylate ester group at the 6-position and a hydroxyl substituent at the 4-position.

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate |

InChI |

InChI=1S/C10H12O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-3,6,8,11H,4-5H2,1H3 |

InChI Key |

KHJLDWNNMWEVQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C2=C(C1)SC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate typically involves the reaction of cyclohexanones with ethyl cyanoacetate . The reaction conditions often include the use of a base to facilitate the formation of the benzothiophene ring. The process may also involve steps such as esterification and hydroxylation to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate with structurally related compounds, emphasizing substituent effects, reactivity, and biotransformation pathways.

Structural and Functional Group Comparisons

- Hydroxyl Group Impact: The target compound’s hydroxyl group distinguishes it from non-hydroxylated analogs (e.g., methyl/ethyl esters in ), likely increasing solubility and metabolic susceptibility compared to more lipophilic derivatives .

- Electron-Deficient vs.

Reactivity and Biotransformation

- Microbial Transformations : Hydroxychalcones in demonstrate that hydroxylation can lead to unpredictable metabolites, such as dihydrochalcones or hydroxylated derivatives. By analogy, the hydroxyl group in the target compound may render it prone to microbial reduction or oxidation, though specific studies are lacking .

- Ester Hydrolysis : The methyl ester group could undergo enzymatic hydrolysis to a carboxylic acid, a common metabolic pathway for ester-containing compounds. Ethyl esters (e.g., ) may exhibit slower hydrolysis rates due to steric hindrance .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs (e.g., nitro-substituted thiophenes in ).

Biological Activity

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate (CAS: 2940954-03-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13O3S

- Molecular Weight : 237.29 g/mol

- IUPAC Name : Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate

The compound features a tetrahydrobenzothiophene core with a hydroxyl group and a carboxylate ester, which may contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.33 | Induction of apoptosis |

| MCF-7 (Breast) | 3.46 | Cell cycle arrest in G2/M phase |

| HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Neuroprotective Effects

A study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results indicated that it could mitigate cell death in neuronal cultures exposed to oxidative stressors by enhancing antioxidant defense mechanisms.

The biological activities of this compound are believed to involve several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It disrupts normal cell cycle progression by inhibiting key proteins involved in mitosis.

- Cytokine Modulation : The anti-inflammatory effects are attributed to the downregulation of NF-kB signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : A series of experiments demonstrated its cytotoxic effects on various cancer cell lines with varying IC50 values.

- In Vivo Models : Animal studies showed significant tumor reduction in xenograft models when treated with the compound.

- Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.